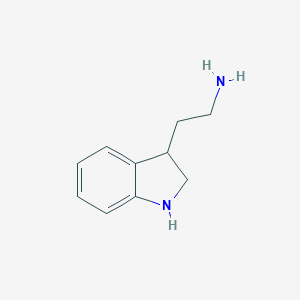

2-(Indolin-3-yl)ethanamine

Übersicht

Beschreibung

2-(Indolin-3-yl)ethanamine, also known as 2-(2,3-dihydro-1H-indol-3-yl)ethanamine, is a chemical compound with the molecular formula C10H14N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One common method for synthesizing indole derivatives involves the Fischer indole synthesis.

Reductive Amination: Another method involves the reductive amination of indole-3-acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of indole derivatives under high pressure and temperature conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Variations

The synthesis of 2-(Indolin-3-yl)ethanamine can lead to a variety of derivatives that exhibit diverse biological activities. For instance, this compound can be modified to create indole-derived compounds that have shown promising antimicrobial and antiviral properties. Recent studies have synthesized derivatives such as 2-(1H-indol-3-yl)ethylthiourea, which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Antimicrobial Properties

Research indicates that derivatives of this compound possess notable antimicrobial activity. For example, one study evaluated a series of compounds derived from this scaffold against various pathogens. The results showed that certain derivatives exhibited strong inhibition against Staphylococcus aureus and other strains, highlighting their potential as new antimicrobial agents .

Antiviral Effects

The antiviral efficacy of this compound derivatives has also been investigated. In particular, certain compounds were tested for their ability to inhibit Hepatitis B and C viruses, showing promising results in vitro against these viral pathogens .

Anticancer Activity

The compound has been explored for its anticancer properties as well. A study highlighted the synthesis of indole-triazole hybrids derived from this compound, which demonstrated significant inhibition of cancer cell proliferation in various assays. These compounds were particularly effective against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Indolin-3-yl)ethanamine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2-(Indolin-3-yl)ethanamine can be compared with other indole derivatives:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness:

Biologische Aktivität

2-(Indolin-3-yl)ethanamine, also known as 2-(2,3-dihydro-1H-indol-3-yl)ethanamine, is a compound with the molecular formula C10H14N2. This indole derivative has garnered attention for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The compound interacts with various biomolecules, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to multiple receptors and enzymes:

- Serotonin Receptors : It interacts with serotonin receptors, leading to modulation of neurotransmitter signaling pathways. This action can affect mood and behavior by altering gene expression and cellular metabolism.

- Monoamine Oxidase (MAO) : The compound inhibits MAO, which is crucial for the breakdown of monoamines, thereby increasing neurotransmitter availability in the synaptic cleft.

Biochemical Pathways

This compound influences several biological activities:

- Antiviral : Exhibits potential against various viral infections.

- Anticancer : Shows promise in inhibiting cancer cell proliferation through various mechanisms, including VEGFR inhibition .

- Anti-inflammatory : Modulates inflammatory responses by reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Case Studies

- Anticancer Activity : A study demonstrated that indole derivatives, including this compound, exhibited significant antiproliferative effects against cancer cell lines such as HepG2 and MCF7. The IC50 values were reported at 1.13 ± 0.06 μM for HepG2 cells .

- Anti-inflammatory Effects : In vitro studies indicated that this compound could inhibit nitric oxide production and suppress inflammatory cytokines in macrophages, demonstrating a concentration-dependent response .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Enhance neurotransmitter signaling and improve cognitive functions.

- High Doses : Can lead to neurotoxicity and adverse behavioral changes, emphasizing the importance of dosage optimization in therapeutic applications.

The compound's stability under controlled conditions is notable; however, it can degrade when exposed to light and air over time. Long-term exposure studies have shown sustained cellular effects, indicating its potential for chronic therapeutic use.

Metabolic Pathways

Upon metabolism, this compound is converted into indole-3-acetaldehyde and subsequently into indole-3-acetic acid. This metabolic pathway is crucial for regulating the levels of active compounds in the body and influencing overall metabolic flux.

Applications in Scientific Research

The versatility of this compound extends to various fields:

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMNJHFFARFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505861 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-91-6 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.